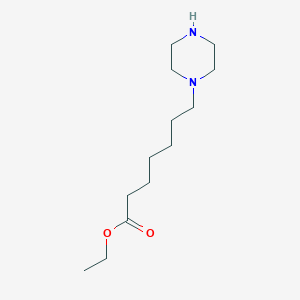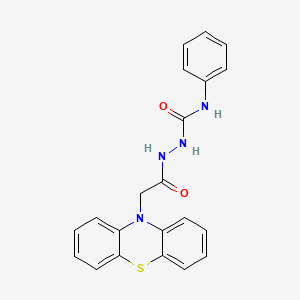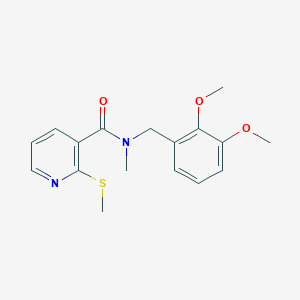
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a nicotinamide core, substituted with a 2,3-dimethoxybenzyl group and a methylthio group.
Vorbereitungsmethoden
The synthesis of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and nicotinic acid derivatives.
Formation of Intermediates: The 2,3-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide to form the desired product.
Reaction Conditions: The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive benzamides.
Biological Research: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving nicotinamide derivatives.
Industrial Applications: In the industrial sector, it is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are involved in oxidative stress and inflammatory pathways. It may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS).
Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, such as the NF-κB pathway and the Nrf2 pathway. By influencing these pathways, it exerts its anti-inflammatory and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide can be compared with other benzamide derivatives:
Similar Compounds: Compounds like N-(2,3-dimethoxybenzyl)-N-methylamine and N-(2,3-dimethoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]acetamide share structural similarities.
Uniqueness: The presence of both the 2,3-dimethoxybenzyl group and the methylthio group in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other benzamide derivatives.
Eigenschaften
Molekularformel |
C17H20N2O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(17(20)13-8-6-10-18-16(13)23-4)11-12-7-5-9-14(21-2)15(12)22-3/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
YPLAFCJAEVYEOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C(=O)C2=C(N=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


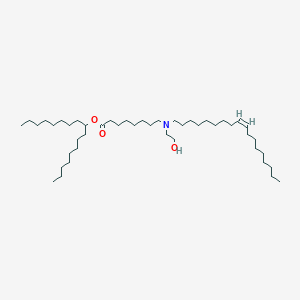
![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
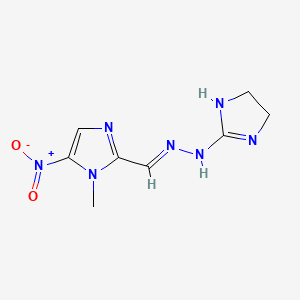
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![Methyl 4-(methylsulfanyl)-2-({[2,4,6-tris(1-methylethyl)phenyl]sulfonyl}amino)butanoate](/img/structure/B15282671.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)

